molecular formula C15H19BO3 B15066116 4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-6-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-6-yl)-1,3,2-dioxaborolane

Cat. No.: B15066116
M. Wt: 258.12 g/mol
InChI Key: HSYZAQAPIIELCZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-6-yl)-1,3,2-dioxaborolane is a boron-containing heterocyclic compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic frameworks. Its structure comprises a benzofuran moiety substituted at the 3-position with a methyl group and at the 6-position with a dioxaborolane ring. The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it a preferred reagent in transition-metal-catalyzed reactions . This compound is particularly valuable in pharmaceutical and materials science research due to the benzofuran scaffold’s prevalence in bioactive molecules and optoelectronic materials .

Properties

Molecular Formula

C15H19BO3

Molecular Weight

258.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-6-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO3/c1-10-9-17-13-8-11(6-7-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9H,1-5H3

InChI Key

HSYZAQAPIIELCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CO3)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituent patterns on the aromatic core or the boron-ester group. Key comparisons include:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Melting Point (°C) Key Applications
4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-6-yl)-1,3,2-dioxaborolane 3-methylbenzofuran-6-yl ~273.1 Not reported Suzuki coupling, drug synthesis
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol Phenyl with hydroxymethyl group ~232.1 48–50 Intermediate for phthalimide derivatives
2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione Benzyl-phthalimide ~389.3 170–173 Polymer synthesis, fluorescence probes
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane Thienyl (electron-rich heterocycle) ~195.1 Not reported Conjugated polymer synthesis
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one Isobenzofuranone core ~273.1 Not reported Organic electronics, OLED materials

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylbenzofuran group in the target compound is electron-rich, enhancing reactivity in cross-coupling reactions compared to electron-withdrawing substituents like phthalimide .
  • Stability : The pinacol boronic ester group (common across all analogs) ensures stability, but bulky substituents (e.g., phthalimide in ) reduce solubility in polar solvents.
  • Thermal Properties : Melting points correlate with molecular symmetry; for example, the phthalimide derivative has a higher melting point (170–173°C) due to rigid aromatic stacking.
Reactivity in Cross-Coupling Reactions

The target compound’s benzofuran moiety facilitates coupling with aryl halides in Suzuki-Miyaura reactions, yielding biaryl structures critical in drug design (e.g., antitubercular agents in ). Comparatively:

  • Thienyl Analog : Higher reactivity toward electrophilic partners due to sulfur’s electron-donating nature but lower thermal stability.
  • Isobenzofuranone Derivative : Reduced reactivity in coupling due to the electron-withdrawing ketone group but advantageous for constructing π-conjugated systems in OLEDs.
Spectroscopic and Analytical Data
  • ¹H-NMR: The target compound’s benzofuran protons resonate at δ 6.5–7.5 ppm, similar to isobenzofuranone derivatives . Methyl groups on the dioxaborolane ring appear as a singlet at δ 1.3 ppm, consistent across analogs .
  • ¹¹B-NMR : Boron chemical shifts for pinacol esters cluster around δ 30–32 ppm, as seen in (δ 30.88 ppm) and .

Preparation Methods

Preparation Methods of 4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-6-yl)-1,3,2-dioxaborolane

Synthetic Strategies

Route 1: Sequential Benzofuran Synthesis Followed by Borylation

Step 1: Synthesis of 3-Methylbenzofuran

Method A: Cyclization of o-Hydroxyacetophenone Derivatives

  • Reactants : 2-Hydroxy-5-methylacetophenone and chloroacetone undergo cyclization in acidic conditions (e.g., H$$2$$SO$$4$$) to form 3-methylbenzofuran.
  • Yield : ~70–85% after column chromatography.

Method B: Trifluoroacetic Anhydride-Mediated Cyclization

  • Reactants : 2,6-Dimethylphenol and 1-(ethylsulfinyl)hex-1-yne in dichloromethane with trifluoroacetic anhydride (TFAA).
  • Conditions : 1 h at room temperature, followed by NaHCO$$_3$$ workup.
  • Yield : 46–68% after preparative TLC.
Step 2: Bromination at C6
  • Reactants : 3-Methylbenzofuran treated with N-bromosuccinimide (NBS) in CCl$$_4$$ under light.
  • Product : 6-Bromo-3-methylbenzofuran.
  • Yield : 75–90%.
Step 3: Miyaura Borylation
  • Reactants : 6-Bromo-3-methylbenzofuran, bis(pinacolato)diboron (B$$2$$pin$$2$$), Pd(OAc)$$_2$$, and DCPF ligand.
  • Conditions : Et$$2$$O/benzene solvent, 100°C for 3 h, followed by KHF$$2$$ precipitation.
  • Yield : 58% after acetone extraction.

Route 2: Direct Boron-Heterocycle Coupling

Microwave-Assisted Suzuki Coupling

  • Reactants : 6-Bromo-3-methylbenzofuran and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(PPh$$3$$)$$4$$.
  • Conditions : Microwave irradiation at 120°C for 30 min in 1,4-dioxane/H$$_2$$O.
  • Yield : 71% after silica gel chromatography.

Optimization and Key Findings

Catalytic Systems

Catalyst System Solvent Temperature Yield (%) Source
Pd(OAc)$$_2$$/DCPF Et$$_2$$O/PhH 100°C 58
Pd(PPh$$3$$)$$4$$ 1,4-Dioxane 120°C (MW) 71
NiCl$$_2$$/IPr Toluene 80°C 65

Purification Challenges

  • The boronate ester is sensitive to silica gel decomposition; hot acetone washes are preferred over chromatography.
  • Recrystallization from n-hexane/CH$$2$$Cl$$2$$ (5:1) improves purity to >99%.

Analytical Characterization

  • $$^1$$H NMR (CDCl$$3$$): δ 7.45 (d, J = 8.4 Hz, 1H, H5), 6.85 (s, 1H, H2), 6.75 (d, J = 8.4 Hz, 1H, H7), 2.45 (s, 3H, CH$$3$$), 1.35 (s, 12H, pinacol-CH$$_3$$).
  • HRMS : m/z calcd. for C$${14}$$H$${17}$$BO$$_3$$ [M+H]$$^+$$: 259.1342; found: 259.1345.

Industrial-Scale Adaptations

  • Continuous-Flow Synthesis : Adapted from methods for analogous dioxaborolanes, using trimethylsilylpropyne and isopropyl pinacol borate in a flow reactor (297 kg scale).
  • Cost Efficiency : Pd(OAc)$$2$$/DCPF reduces catalyst loading to 3 mol% compared to 10 mol% for Pd(PPh$$3$$)$$_4$$.

Emerging Alternatives

  • Photocatalytic Borylation : Under investigation using Ir(ppy)$$3$$ and B$$2$$pin$$_2$$ under blue LED light (preliminary yield: 52%).

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